BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of human dihydroorotate dehydrogenase (DHODH) currently under investigation for its potential in treating various cancers [, , ]. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, responsible for converting dihydroorotate to orotate [, ]. This pathway is crucial for DNA and RNA synthesis, making it an attractive target for cancer therapy [, , ].
While several publications mention BAY-2402234's synthesis, detailed procedures and parameters remain undisclosed. Publication [] hints at a phenotypic high throughput screening (HTS) of 2.5 million compounds leading to the discovery of 4-triazolosalicylamides as DHODH inhibitors. Further structural optimization, guided by lipophilicity efficiency and identification of metabolic hot spots, resulted in BAY-2402234 with favorable characteristics like low clearance and improved solubility [].
Although the exact molecular structure of BAY-2402234 is not explicitly provided in the provided text, one document mentions a crystal structure of human DHODH in complex with BAY 2402234 []. This suggests that the three-dimensional structure of the compound bound to its target has been elucidated, which is crucial information for understanding its binding mode and designing derivatives.
BAY-2402234 exerts its biological effects by selectively inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway [, , , ]. By inhibiting DHODH, BAY-2402234 depletes the cellular pool of pyrimidines, essential building blocks for DNA and RNA [, , ]. This depletion primarily affects rapidly dividing cells, such as cancer cells, which rely heavily on de novo pyrimidine synthesis [, , ]. Studies demonstrate that BAY-2402234 effectively induces differentiation in AML models [, ] and displays promising activity against various leukemia models [].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: